1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
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Overview
Description
1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that features a spiro-indole structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the trifluoromethyl group and the indole moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then condensed with ethyl cyanoacetate, followed by cyclization to yield the desired spiro-indole compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions that are activated by the electron-donating amino group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole: Used in medicinal chemistry for its antiviral activity.
The uniqueness of 1-acetyl-4’-amino-6’-{[3-(trifluoromethyl)phenyl]amino}-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one lies in its spiro structure and the presence of the trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15F3N6O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1'-acetyl-2-amino-6-[3-(trifluoromethyl)anilino]spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C19H15F3N6O2/c1-10(29)28-14-8-3-2-7-13(14)18(15(28)30)26-16(23)25-17(27-18)24-12-6-4-5-11(9-12)19(20,21)22/h2-9H,1H3,(H4,23,24,25,26,27) |
InChI Key |
OFNGGMMPGNUHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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